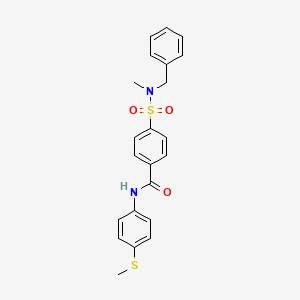

4-(N-benzyl-N-methylsulfamoyl)-N-(4-(methylthio)phenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "4-(N-benzyl-N-methylsulfamoyl)-N-(4-(methylthio)phenyl)benzamide" is a benzamide derivative, which is a class of compounds known for their diverse range of biological activities. Benzamide derivatives are often explored for their potential therapeutic applications, including their role in cardiac electrophysiology, Alzheimer's disease treatment, and as intermediates in pharmaceutical synthesis .

Synthesis Analysis

The synthesis of benzamide derivatives typically involves multiple steps, including functional group transformations and the formation of amide bonds. For example, the synthesis of N-substituted imidazolylbenzamides involves the introduction of an imidazolyl moiety to achieve class III electrophysiological activity . Similarly, the synthesis of sulphonamide derivatives can involve complexation with metal ions, as seen in the synthesis of metal complexes with 4-methyl-N-(p-methylphenylsulphonyl)-N-(pyridin-2-yl)benzene sulphonamide . The synthesis of the specific compound would likely involve the formation of a sulfamoyl group and the subsequent introduction of a methylthio group to the phenyl ring.

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be elucidated using various spectroscopic techniques, such as FTIR, NMR, and X-ray diffraction. For instance, the crystal structure of N-[(methylsulfanyl)methyl]benzamide shows a dihedral angle between the phenyl ring and the formamide unit, as well as intermolecular hydrogen bonding that contributes to the stability of the crystal lattice . Similarly, the crystal structure of N-(2-(N-methylsulfamoyl)phenyl)formamide reveals intramolecular and intermolecular hydrogen bonds and oxygen-π stacking interactions . These structural features are crucial for understanding the chemical behavior and potential interactions of the compound.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including ring-opening reactions, complexation with metals, and hydrolysis under certain conditions. For example, the ring-opening reaction of 2-(3-nitrophenyl)-4H-benzoxazin-4-one with 4-methyl aniline leads to the formation of a bis amide compound . The hydrolysis of 2-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide under humid conditions results in the formation of a degradation product, N-(2-(N-methylsulfamoyl)phenyl)formamide . These reactions are indicative of the reactivity and potential applications of benzamide derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and molecular interactions, are influenced by their molecular structure. The presence of sulphonamide groups, metal complexes, and hydrogen bonding can affect these properties. For instance, the molar conductance data suggest that metal complexes of sulphonamide derivatives are non-electrolytes . The intermolecular interactions, as analyzed through Hirshfeld surface mapping, highlight the significance of hydrogen bonding in the crystal packing structure . These properties are essential for the practical application and formulation of these compounds in pharmaceuticals and other chemical industries.

Applications De Recherche Scientifique

Inhibition of Carbonic Anhydrase Isoenzymes

One significant application of compounds related to 4-(N-benzyl-N-methylsulfamoyl)-N-(4-(methylthio)phenyl)benzamide is as inhibitors of carbonic anhydrase (CA) isoenzymes. Studies have shown that aromatic sulfonamides and sulfamoyl derivatives exhibit nanomolar half maximal inhibitory concentrations (IC50) against various CA isoenzymes, such as hCA I, hCA II, hCA IV, and hCA XII. These compounds display varying affinities for different isoenzymes, which can be crucial in targeting specific isoforms for therapeutic purposes (Supuran, Maresca, Gregáň, & Remko, 2013).

Crystal Structure Analysis

Another aspect of scientific research involving these compounds includes crystal structure and molecular analysis. For instance, N-(2-(N-methylsulfamoyl)phenyl)formamide, a related compound, has been characterized through crystal structure determination using X-ray and data measured at 100 K. This kind of analysis contributes to understanding the molecular geometry and potential interactions of these compounds, which is fundamental in drug design and material science (Etsè, Zaragoza, & Pirotte, 2019).

Polymer Synthesis and Applications

These compounds are also relevant in the synthesis of polymers. For example, chain-growth polycondensation has been utilized to synthesize well-defined aromatic polyamides using derivatives like phenyl 4-(4-octyloxybenzylamino)benzoate. Such developments have applications in creating new materials with specific properties for industrial and medical uses (Yokozawa, Ogawa, Sekino, Sugi, & Yokoyama, 2002).

Antimicrobial Activity

Sulfanilamide derivatives, including those related to 4-(N-benzyl-N-methylsulfamoyl)-N-(4-(methylthio)phenyl)benzamide, have been synthesized and studied for their antimicrobial properties. Research into these compounds includes their characterization and assessment of their antibacterial and antifungal activities, which is significant in the development of new antimicrobial agents (Lahtinen, Kudva, Hegde, Bhat, Kolehmainen, Nonappa, Venkatesh, & Naral, 2014).

Development of Novel Therapeutic Agents

Benzamide-4-sulfonamides, closely related to the queried compound, have been studied as effective inhibitors of human carbonic anhydrase isoforms. Their inhibitory action on certain isoforms highlights their potential as therapeutic agents in treating diseases where carbonic anhydrase isoenzymes play a role (Abdoli, Bozdağ, Angeli, & Supuran, 2018).

Propriétés

IUPAC Name |

4-[benzyl(methyl)sulfamoyl]-N-(4-methylsulfanylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O3S2/c1-24(16-17-6-4-3-5-7-17)29(26,27)21-14-8-18(9-15-21)22(25)23-19-10-12-20(28-2)13-11-19/h3-15H,16H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCLBZWYFJAGICC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(N-benzyl-N-methylsulfamoyl)-N-(4-(methylthio)phenyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-chloro-2-methoxyphenyl)-2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2515319.png)

![N-(3-fluorophenyl)-2-(5-methyl-4-oxo-6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2515322.png)

![4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-cyclopropyl-6-methylpyrimidine](/img/structure/B2515323.png)

![N-(4-methoxyphenyl)-1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2515333.png)

![8-bromo-1-(4-bromophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2515336.png)

![2-(4-chlorophenoxy)-N-[[4-(4-nitrophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]acetamide](/img/structure/B2515339.png)